(R)-Etodolac-d4

Bioanalysis LC-MS/MS Stable Isotope Labeling

Choose (R)-Etodolac-d4 as your internal standard for LC-MS/MS quantification of (R)-etodolac in biological matrices. Substituting unlabeled or structural analogs compromises accuracy per FDA/EMA guidance. With a +4 Da mass shift and high isotopic purity, it uniquely corrects for analyte losses and ion suppression, ensuring pharmacokinetic data meet regulatory standards. Ideal for ANDA submissions and commercial QC.

Molecular Formula C17H21NO3
Molecular Weight 291.38 g/mol
Cat. No. B12397750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Etodolac-d4
Molecular FormulaC17H21NO3
Molecular Weight291.38 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O
InChIInChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1/i8D2,9D2
InChIKeyNNYBQONXHNTVIJ-HXDATLCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Etodolac-d4: Deuterium-Labeled Internal Standard for LC-MS/MS Quantification of the Active Enantiomer


(R)-Etodolac-d4 (CAS 1134124-17-6) is a stable isotope-labeled analog of (R)-etodolac, the pharmacologically relevant enantiomer of the NSAID etodolac, which exhibits selective COX-2 inhibition [1]. The compound is synthesized by substituting four hydrogen atoms with deuterium atoms at specific positions (3,3,4,4-d4) on the tetrahydropyranoindole ring, resulting in a molecular weight of 291.38 g/mol and a nominal mass shift of +4 Da relative to the unlabeled analyte . As an internal standard, it is supplied with detailed characterization data compliant with regulatory guidelines and is intended for analytical method development, validation, and quality control applications in support of ANDA submissions or commercial production [2].

Why Unlabeled (R)-Etodolac or Structural Analogs Cannot Substitute for (R)-Etodolac-d4 in Validated Bioanalysis


Generic substitution of (R)-Etodolac-d4 with unlabeled (R)-etodolac or structurally dissimilar internal standards (e.g., pioglitazone, ibuprofen) in LC-MS/MS assays is scientifically unsound and violates regulatory expectations for bioanalytical method validation [1]. Unlabeled (R)-etodolac cannot be distinguished from endogenous or dosed analyte in the mass spectrometer, precluding accurate quantification [2]. Structural analogs, while detectable, exhibit differential extraction recovery, ionization efficiency, and chromatographic retention—leading to uncorrected matrix effects and compromised accuracy that fail FDA/EMA bioanalytical guidance [3]. Deuterated internal standards like (R)-Etodolac-d4 are the only approach that corrects for analyte losses during sample preparation and ion suppression/enhancement in the ESI source, ensuring that pharmacokinetic and bioequivalence data meet regulatory precision and accuracy criteria.

Quantitative Differentiation of (R)-Etodolac-d4 Versus Unlabeled (R)-Etodolac and Alternative Internal Standards


Mass Shift of +4 Da Enables Distinct MRM Transition and Baseline Resolution from Unlabeled (R)-Etodolac

(R)-Etodolac-d4 incorporates four deuterium atoms, providing a molecular weight of 291.38 g/mol compared to 287.35 g/mol for unlabeled (R)-etodolac . This +4 Da mass shift ensures complete mass spectrometric resolution between the internal standard and the analyte, enabling accurate quantification via MRM without cross-talk interference . In contrast, unlabeled (R)-etodolac cannot be used as an internal standard because it is indistinguishable from the target analyte in the mass spectrometer [1].

Bioanalysis LC-MS/MS Stable Isotope Labeling

Enantiomeric Specificity: (R)-Etodolac-d4 Quantifies the Pharmacologically Distinct R-Enantiomer Without Cross-Reactivity

Etodolac is administered as a racemic mixture, but the enantiomers exhibit markedly different pharmacokinetic profiles: in human plasma, the AUC(0-∞) of (-)-(R)-etodolac is approximately 11-fold higher than that of (+)-(S)-etodolac [1]. (R)-Etodolac-d4 is the deuterated form of the specific R-enantiomer, enabling enantioselective quantification of (R)-etodolac in biological matrices without interference from the S-enantiomer [2]. This contrasts with racemic etodolac-d4, which would co-elute with both enantiomers and obscure stereospecific pharmacokinetic differences [3].

Chiral Separation Enantioselective Pharmacokinetics Stereospecific Quantification

Isotopic Purity ≥98% Ensures Minimal Unlabeled Analyte Contamination in Calibration Standards

(R)-Etodolac-d4 is supplied with a certified isotopic purity of ≥98% . This high isotopic enrichment minimizes the presence of residual unlabeled (R)-etodolac (≤2%), which would otherwise contribute to the measured analyte signal and artificially inflate lower limit of quantification (LLOQ) estimates [1]. Lower-purity deuterated standards (e.g., 95% isotopic enrichment) contain up to 5% unlabeled material, introducing systematic bias that compromises assay linearity at low concentrations [2].

Isotopic Purity Method Validation Quality Control

Regulatory-Ready Characterization Data Compliant with USP/EP Pharmacopeial Standards

(R)-Etodolac-d4 is supplied with detailed characterization data that meet regulatory guidelines for analytical method validation (AMV) and quality control (QC) applications [1]. Unlike generic research-grade deuterated compounds, this product includes documentation that supports traceability to pharmacopeial standards (USP or EP) where feasible, facilitating its use as a reference standard in Abbreviated New Drug Applications (ANDAs) and during commercial production [2]. Competing internal standards lacking this documentation require additional in-house characterization, increasing method development time and regulatory submission risk .

Regulatory Compliance ANDA Submission Reference Standard Traceability

Optimal Use Cases for (R)-Etodolac-d4 Based on Quantitative Differentiation Evidence


LC-MS/MS Quantification of (R)-Etodolac in Human Plasma for Pharmacokinetic and Bioequivalence Studies

As demonstrated by the +4 Da mass shift and high isotopic purity, (R)-Etodolac-d4 is the optimal internal standard for validated LC-MS/MS methods quantifying (R)-etodolac in human plasma. Its use ensures accurate correction of matrix effects and extraction losses, enabling compliance with FDA bioanalytical method validation guidelines. This scenario is directly supported by the pharmacokinetic data showing ~11-fold higher R-enantiomer exposure, which necessitates enantioselective quantification [1][2].

Enantioselective Bioanalysis for Stereospecific Pharmacokinetic Modeling

Given the stark pharmacokinetic difference between etodolac enantiomers (R/S AUC ratio ≈ 11), (R)-Etodolac-d4 is uniquely suited for stereospecific quantification of the predominant circulating R-enantiomer. This application is essential for understanding the clinical pharmacology of etodolac and for developing generic formulations that match the reference listed drug's stereochemical profile [1].

Quality Control and Method Validation in Support of ANDA Submissions

The regulatory-ready characterization data and potential USP/EP traceability of (R)-Etodolac-d4 make it the preferred choice for analytical method validation and quality control in ANDA submissions. Using a well-characterized, compliant internal standard reduces regulatory risk and accelerates approval timelines for generic etodolac products [3][4].

Technical Documentation Hub

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